2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It features a furan ring attached to an ethyl chain, which is further connected to a 4-methylbenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(furan-2-yl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(furan-2-yl)ethanol+4-methylbenzenesulfonyl chloride→2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan carboxylic acids or ketones.
Reduction: Formation of furan alcohols or alkanes.
Scientific Research Applications
2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the sulfonate group can form ionic interactions with positively charged residues.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a thiophene ring instead of a furan ring.
2-(pyridin-2-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-(furan-2-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The furan ring is more electron-rich compared to thiophene and pyridine, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C13H14O4S |
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Molecular Weight |
266.31 g/mol |
IUPAC Name |
2-(furan-2-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-8-12-3-2-9-16-12/h2-7,9H,8,10H2,1H3 |
InChI Key |
UGBCLQCZBKPTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CO2 |
Origin of Product |
United States |
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